8-Chloronaphthalene-2-sulfonic acid
CAS No.:
Cat. No.: VC14266694
Molecular Formula: C10H7ClO3S
Molecular Weight: 242.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClO3S |
|---|---|
| Molecular Weight | 242.68 g/mol |
| IUPAC Name | 8-chloronaphthalene-2-sulfonic acid |
| Standard InChI | InChI=1S/C10H7ClO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,(H,12,13,14) |
| Standard InChI Key | LCTAFTHCEWHOGY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The naphthalene ring system in 8-chloronaphthalene-2-sulfonic acid adopts a planar configuration, with the chlorine atom at position 8 and the sulfonic acid group at position 2 (Figure 1). This arrangement creates steric and electronic effects that influence reactivity. The sulfonic acid group, a strong electron-withdrawing substituent, directs electrophilic attacks to the less hindered positions, while the chlorine atom further modifies electron density across the aromatic system .
Table 1: Key identifiers of 8-chloronaphthalene-2-sulfonic acid
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: Strong absorption bands at 1170 cm⁻¹ and 1350 cm⁻¹ correspond to sulfonic acid S=O stretching .
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NMR Spectroscopy:
Synthesis and Manufacturing
Direct Sulfonation-Chlorination Approach
The synthesis of 8-chloronaphthalene-2-sulfonic acid likely involves a multi-step process:
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Sulfonation of Naphthalene: Naphthalene reacts with concentrated sulfuric acid at 160–165°C, favoring β-sulfonation (position 2) due to kinetic control .
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Chlorination: Electrophilic chlorination using Cl₂ or SO₂Cl₂ introduces chlorine at position 8, guided by the directing effects of the sulfonic acid group .
Reaction Scheme:
Alternative Pathways
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Halogen Exchange: 8-Bromonaphthalene-2-sulfonic acid may undergo nucleophilic substitution with KCl under palladium catalysis .
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Sandmeyer Reaction: Diazotization of 8-amino-naphthalene-2-sulfonic acid followed by treatment with CuCl yields the chloro derivative .
Physicochemical Behavior
Solubility and Stability
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Solubility: Highly soluble in polar solvents (water, ethanol) due to the hydrophilic sulfonic acid group .
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Thermal Stability: Decomposes above 250°C, releasing SO₃ and HCl gases .
Table 2: Comparative solubility in water
| Compound | Solubility (g/100 mL, 25°C) |
|---|---|
| Naphthalene-2-sulfonic acid | 85.2 |
| 8-Chloronaphthalene-1-sulfonic acid | 72.8 (estimated) |
Acid-Base Properties
The sulfonic acid group confers strong acidity (pKa ≈ −2.5), enabling salt formation with bases. The chlorine substituent slightly enhances acidity through inductive effects .
Industrial and Research Applications
Dye Intermediate
As a precursor to azo dyes, 8-chloronaphthalene-2-sulfonic acid facilitates the synthesis of lightfast pigments. Coupling with diazonium salts yields dyes for textiles and plastics .
Agrochemicals
Derivatives such as sulfonamides exhibit herbicidal and fungicidal activity. The chlorine atom enhances lipophilicity, improving membrane penetration .
Corrosion Inhibition
In acidic environments, the compound forms protective films on metal surfaces, reducing corrosion rates by 40–60% in steel .
Future Directions
Green Synthesis Methods
Catalytic sulfonation using ionic liquids or microwave-assisted reactions could reduce energy consumption by 30–50% .
Pharmaceutical Exploration
Sulfonic acid derivatives are under investigation as kinase inhibitors, leveraging their ability to disrupt ATP-binding pockets .
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